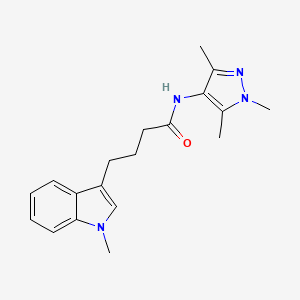![molecular formula C19H19N7O B12178559 N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178559.png)
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzimidazole core linked to a tetrazole ring via a benzamide bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halides in the presence of a base.
Formation of the Tetrazole Ring: The tetrazole ring is formed by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Coupling of Benzimidazole and Tetrazole Units: The final step involves coupling the benzimidazole and tetrazole units via a benzamide linkage, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Functionalized benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound is used in studies to understand its interactions with various biological molecules and pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and material synthesis.
Wirkmechanismus
The mechanism of action of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide shares structural similarities with other benzimidazole and tetrazole derivatives, such as:
- Benzimidazole-based drugs like albendazole and mebendazole.
- Tetrazole-based drugs like losartan and valsartan.
Uniqueness
Structural Features: The unique combination of benzimidazole and tetrazole rings linked via a benzamide bridge sets this compound apart from others.
Reactivity: The compound’s reactivity profile, including its ability to undergo various chemical reactions, makes it distinct.
Applications: The diverse range of applications in medicinal chemistry, materials science, and industrial processes highlights its versatility.
Eigenschaften
Molekularformel |
C19H19N7O |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H19N7O/c1-13(2)26-17-6-4-3-5-16(17)22-18(26)11-20-19(27)14-7-9-15(10-8-14)25-12-21-23-24-25/h3-10,12-13H,11H2,1-2H3,(H,20,27) |
InChI-Schlüssel |
QTXHOMOECHYSFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (8-{[4-(dimethylsulfamoyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B12178478.png)

![6-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B12178500.png)
![1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B12178510.png)
![N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide](/img/structure/B12178511.png)
![6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12178513.png)

![N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide](/img/structure/B12178519.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178529.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12178544.png)
![2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B12178548.png)
![N-(2-chlorobenzyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12178554.png)
